Isoquinolin-8-ylboronic acid

Catalog No.
S827343
CAS No.
721401-43-0
M.F
C9H8BNO2
M. Wt
172.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoquinolin-8-ylboronic acid

CAS Number

721401-43-0

Product Name

Isoquinolin-8-ylboronic acid

IUPAC Name

isoquinolin-8-ylboronic acid

Molecular Formula

C9H8BNO2

Molecular Weight

172.98 g/mol

InChI

InChI=1S/C9H8BNO2/c12-10(13)9-3-1-2-7-4-5-11-6-8(7)9/h1-6,12-13H

InChI Key

RKCMKNFWHLIGSF-UHFFFAOYSA-N

SMILES

B(C1=C2C=NC=CC2=CC=C1)(O)O

Synonyms

8-isoquinolinylboronic acid

Canonical SMILES

B(C1=C2C=NC=CC2=CC=C1)(O)O

Organic Synthesis and Medicinal Chemistry

Isoquinolin-8-ylboronic acid serves as a valuable building block for organic synthesis, especially in the development of new pharmaceuticals. The boronic acid functionality allows chemists to perform Suzuki-Miyaura coupling reactions, a powerful tool for creating carbon-carbon bonds. Through this reaction, Isoquinolin-8-ylboronic acid can be incorporated into complex molecules with potential medicinal properties [].

There's ongoing research exploring the use of Isoquinolin-8-ylboronic acid in synthesizing novel heterocyclic compounds, which are a class of organic molecules containing atoms other than carbon and hydrogen in their rings. These heterocyclic compounds may have various biological activities, making them interesting candidates for drug discovery [].

Radiopharmaceutical Labeling

Researchers are investigating the use of Isoquinolin-8-ylboronic acid for radiolabeling, a technique used to attach radioactive isotopes to molecules for applications in medical imaging and therapy. By incorporating a radioisotope into the structure, scientists can track the molecule's movement within the body and use it for diagnostic or therapeutic purposes [].

Material Science Applications

While less explored compared to medicinal chemistry applications, Isoquinolin-8-ylboronic acid may also hold promise in material science research. The unique properties of the molecule, including its aromatic structure and the presence of the boronic acid group, could potentially be utilized in the development of new materials with specific functionalities [].

Isoquinolin-8-ylboronic acid is an organic compound with the molecular formula C₉H₈BNO₂ and a CAS number of 721401-43-0. This compound features a boronic acid functional group attached to an isoquinoline moiety, which is a bicyclic structure derived from quinoline. Isoquinolin-8-ylboronic acid is characterized by its ability to form reversible covalent bonds with diols, making it valuable in various chemical and biological applications. The compound is known for its potential toxicity, as indicated by safety data that classify it as harmful if swallowed and irritating to skin and eyes .

  • Suzuki Coupling Reactions: This compound can serve as a coupling partner in Suzuki reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
  • Formation of Boronate Esters: Isoquinolin-8-ylboronic acid can react with alcohols to form boronate esters, which are useful intermediates in organic synthesis.
  • Hydrolysis: Under certain conditions, it can undergo hydrolysis to yield isoquinolin-8-ol and boric acid, although this reaction may be less favorable compared to its coupling reactions .

Isoquinolin-8-ylboronic acid exhibits significant biological activity, particularly in medicinal chemistry:

  • Anticancer Properties: Research suggests that compounds containing isoquinoline structures can inhibit cancer cell proliferation, making isoquinolin-8-ylboronic acid a candidate for further investigation in cancer therapeutics.
  • Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, showcasing potential for drug development against various diseases.

Several methods exist for synthesizing isoquinolin-8-ylboronic acid:

  • Borylation of Isoquinoline Derivatives: One common method involves the borylation of isoquinoline derivatives using boron reagents under controlled conditions.
  • Direct Boronation: Another approach is the direct reaction of isoquinoline with boron reagents such as boron trifluoride or tri-n-butylborane, often requiring specific catalysts and solvents.
  • Functionalization of Precursor Compounds: Starting from simpler precursors, multi-step synthetic routes can be employed to introduce the boronic acid functionality at the desired position on the isoquinoline ring .

Isoquinolin-8-ylboronic acid finds applications across various fields:

  • Organic Synthesis: Its utility in Suzuki coupling reactions makes it valuable for synthesizing complex organic molecules.
  • Pharmaceutical Development: The biological activities associated with this compound position it as a candidate for drug discovery and development.
  • Material Science: It may also be used in the development of materials that require specific binding properties due to its boronic acid functionality.

Studies on isoquinolin-8-ylboronic acid have revealed insights into its interactions with biological molecules:

  • Binding Affinity: Research indicates that isoquinolin-8-ylboronic acid can bind selectively to certain biomolecules, which is crucial for its potential use in targeted drug delivery systems.
  • Mechanistic Studies: Investigations into its mechanism of action highlight how it may interact with enzymes and receptors, providing a foundation for further pharmacological studies.

Isoquinolin-8-ylboronic acid shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameMolecular FormulaUnique Features
Quinoline-8-boronic acidC₉H₈BNO₂Similar structure but lacks the isoquinoline moiety
8-HydroxyquinolineC₉H₇NOContains a hydroxyl group instead of a boronic acid
8-AminoquinolineC₉H₈N₂OAmino group provides different reactivity profiles

Isoquinolin-8-ylboronic acid's unique combination of the isoquinoline structure and boronic acid functionality distinguishes it from these similar compounds, enhancing its utility in both synthetic and biological contexts .

Aqueous Stability and pH-Dependent Speciation

Isoquinolin-8-ylboronic acid displays two successive acid–base equilibria that determine the proportions of its trigonal boronic acid, zwitterionic boronate, and tetrahedral boronate species. Potentiometric and nuclear magnetic resonance measurements give an apparent first acid dissociation constant of 5.7 and a second of 7.2 at twenty-five degrees Celsius in buffered water–methanol (fifty percent by volume) [1]. Independent cheminformatics predictions place the single composite dissociation constant at 7.46 ± 0.30 [2].

Table 1 Protonation equilibria in water-rich media (twenty-five degrees Celsius)

Ionic form in equilibriumExperimental logarithmic acid dissociation constantPopulation at physiological pH 7.4
Trigonal boronic acid ⇌ zwitterionic quinolinium boronate5.7 [1]≈ five percent
Zwitterionic quinolinium boronate ⇌ tetrahedral boronate anion7.2 [1]≈ seventy percent

Above pH 9 the fully deprotonated tetrahedral anion dominates, enhancing water solubility but simultaneously accelerating hydrolytic deboronation. Below pH 5 the neutrally charged trigonal form prevails, leading to precipitation from purely aqueous media.

Boron–Nitrogen Electronic Interactions in the Isoquinoline System

Single-crystal diffraction of isoquinolin-8-ylboronic acid reveals dimerisation driven by two complementary nitrogen-to-boron coordinate bonds (B‒N 1.70 Å) reinforced by π-stacking and hydrogen bonding [3]. The tetrahedral geometries at both boron centres possess calculated tetrahedral‐character indices of seventy-eight percent, confirming sp³ rehybridisation upon coordination. Related self-complementary tectons derived from five-isoquinolineboronic acid generate one-dimensional polymers through the same N→B interaction [4].

Table 2 Key bond metrics for the dimeric assembly in the solid state

ParameterMean valueSource
Nitrogen–boron bond length / Å1.70 [3]Crystal analysis
Boronic anhydride oxygen–boron–oxygen angle / °110.5 [3]Crystal analysis
Inter-aromatic centroid separation / Å3.60 [3]π-stack distance

In solution, two-dimensional nuclear Overhauser spectroscopy shows cross-relaxation between protons situated on opposite halves of the dimer, and pulsed-field gradient diffusion gives a hydrodynamic radius twenty percent larger than that of the monomer, verifying substantial persistence of the B‒N-linked dimer in methanol-rich mixtures [3].

Thermogravimetric Analysis of Thermal Decomposition Pathways

Differential scanning calorimetry of the solvent-free compound detects no phase transition up to the decomposition onset near three hundred degrees Celsius (literature melting point “greater than three hundred degrees Celsius”) [5]. Thermogravimetric analysis on the analogous ethanol solvate of five-isoquinolinylboronic acid shows an initial weight loss of six to eight percent at one hundred eighty degrees Celsius that corresponds to solvent release, followed by a major exothermic mass loss above three hundred degrees Celsius that produces boron-rich oxide residues [6]. Safety data sheets note that thermal decomposition liberates irritant nitrogen- and boron-containing fumes [7].

Table 3 Representative thermal parameters

SampleFirst mass-loss event / °CAssociated processSecond mass-loss event / °CResidual mass at six hundred °C
Solvent-free isoquinolin-8-ylboronic acidNone observed before 300 [5]305–340 (exotherm) [7]≈ 40%
Ethanol solvate of five-isoquinolinylboronic acid180 [6]Ethanol departure310–350 [6]≈ 42%

The high decomposition threshold indicates that the boronic acid can tolerate routine synthetic heating protocols such as palladium-catalysed cross-coupling yet cautions against prolonged exposure to temperatures exceeding three hundred degrees Celsius.

Solubility Parameters in Polar and Non-Polar Solvent Systems

Gravimetric shake-flask measurements together with predictive calculations give the solubility profile summarised in Table 4. The compound behaves as a weak amphiprotic Lewis acid–base pair:

Table 4 Solubility of isoquinolin-8-ylboronic acid at twenty-five degrees Celsius

SolventSolubilityObservations
Water, pH 7.0< 0.05 g L⁻¹ (sparingly soluble) [5]Precipitates within minutes
Methanol> 50 g L⁻¹ (freely soluble) [5]Transparent yellow solution
Dimethylformamide> 100 g L⁻¹ (miscible) [8]Strong hydrogen-bond donor acceptance
n-HexaneInsoluble [9]No dispersion observed
Octanol–water partition coefficient (calculated)log Kₒw = 1.9 [9]Moderate lipophilicity

The steep rise in solubility under alkaline conditions results from formation of the tetrahedral boronate anion, whereas esterification with vicinal diols in alcohols increases apparent solubility through reversible boronate ester formation.

Frontier Molecular Orbital Analysis of Reactivity

Density-functional calculations on isoquinoline-based boronic acids show that protonation and diol-binding events modulate the frontier orbital energies in predictable fashion [10]. The highest occupied molecular orbital is centred on the isoquinoline aromatic system, while the lowest unoccupied molecular orbital has significant boron p-orbital character, establishing an internal charge-transfer pathway from nitrogen to boron upon excitation.

Table 5 Frontier orbital energies and energy gaps from theoretical and experimental studies

SystemHighest occupied molecular orbital energy / eVLowest unoccupied molecular orbital energy / eVCalculated gap / eVReference
Neutral isoquinolin-8-ylboronic acid (gas phase, B3LYP/6-31G(d,p))−5.83−2.563.27Derived from data in ref. [10]
Tetrahedral boronate anion−6.02−2.823.20Derived from data in ref. [10]
Isoquinoline-phenylcarbazole host material (solid state)−5.80−2.413.39Photophysical fit in ref. [11]
Dihydrothieno-isoquinoline derivative (solution)−5.68−2.832.85Electro-optical study in ref. [12]

The modest orbital gap of approximately three electron-volts accords with the compound’s resistance to spontaneous oxidation yet enables photosensitised electron transfer under ultraviolet irradiation. Coordination of the isoquinoline nitrogen to boron within the dimer slightly raises the energy of the lowest unoccupied molecular orbital, thereby lowering the gap and facilitating nucleophilic attack at boron [3].

Dates

Last modified: 08-16-2023

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